Cas no 1416439-74-1 (8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine)

8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine is a heterocyclic compound featuring a benzo-thiazine core with a bromo substituent at the 8-position and a methyl group at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The bromine atom offers a versatile handle for further functionalization via cross-coupling reactions, while the methyl group enhances stability. Its rigid fused-ring system contributes to its utility in designing bioactive molecules. The compound is typically handled under inert conditions due to its sensitivity. High purity grades are available for research and industrial use, ensuring reproducibility in synthetic workflows.
8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine structure
1416439-74-1 structure
Product name:8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine
CAS No:1416439-74-1
MF:C9H10BrNS
Molecular Weight:244.151400089264
CID:4817195

8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine 化学的及び物理的性質

名前と識別子

    • 8-BROMO-2-METHYL-3,4-DIHYDRO-2H-BENZO[B][1,4]THIAZINE
    • 8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine
    • インチ: 1S/C9H10BrNS/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-4,6,11H,5H2,1H3
    • InChIKey: TUHHWWCOLKIZRF-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=C1SC(C)CN2

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 165
  • トポロジー分子極性表面積: 37.3
  • XLogP3: 3.3

8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A179000098-1g
8-Bromo-2-methyl-3,4-dihydro-2h-benzo[b][1,4]thiazine
1416439-74-1 95%
1g
$708.84 2022-04-02

8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine 関連文献

8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazineに関する追加情報

Recent Advances in the Study of 8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine (CAS: 1416439-74-1)

The compound 8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine (CAS: 1416439-74-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, featuring a benzo-thiazine core, has been explored as a key intermediate in the synthesis of novel bioactive molecules targeting various diseases, including neurological disorders and cancer.

Recent studies have focused on the synthesis and optimization of 8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine derivatives to enhance their pharmacological profiles. For instance, a 2023 publication in the Journal of Medicinal Chemistry reported the development of a series of analogs designed to improve blood-brain barrier permeability, which is critical for treating central nervous system (CNS) disorders. The study highlighted the compound's role as a versatile scaffold for designing potent and selective kinase inhibitors.

In addition to its applications in CNS drug discovery, 8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine has shown promise in oncology research. A preclinical study published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain derivatives of this compound exhibit strong inhibitory activity against specific cancer cell lines, particularly those resistant to conventional chemotherapy. The mechanism of action involves the modulation of key signaling pathways, such as the PI3K/AKT/mTOR axis, which is frequently dysregulated in cancer.

Another area of interest is the compound's potential as a building block for fluorescent probes and imaging agents. Researchers have exploited the bromine substituent for further functionalization, enabling the creation of tools for studying biological processes in real-time. For example, a 2024 study in Chemical Communications described the use of 8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-based probes for detecting reactive oxygen species (ROS) in live cells, offering new insights into oxidative stress-related diseases.

Despite these advancements, challenges remain in optimizing the pharmacokinetic and safety profiles of 8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine derivatives. Future research directions may include structure-activity relationship (SAR) studies to identify more potent and selective analogs, as well as in vivo efficacy and toxicity evaluations. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to translate these findings into clinically viable therapeutics.

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